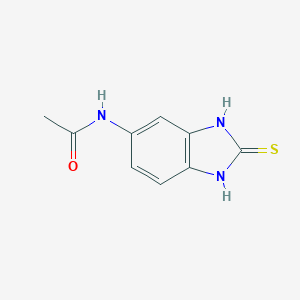

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-5(13)10-6-2-3-7-8(4-6)12-9(14)11-7/h2-4H,1H3,(H,10,13)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXUBGULDQECIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510104 | |

| Record name | N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84445-90-9 | |

| Record name | N-(2-Sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide chemical structure

Technical Monograph: N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide

Executive Summary

N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide (CAS: 32585-39-8), often referred to as 5-acetamido-2-mercaptobenzimidazole, represents a critical scaffold in medicinal chemistry. It serves as a bifunctional pharmacophore, combining the privileged benzimidazole core—known for its bioisosteric similarity to purines—with a 5-position acetamide group that modulates solubility and hydrogen-bonding potential.

This guide analyzes the molecule’s dual-tautomeric nature, details a robust synthetic protocol involving carbon disulfide cyclization, and explores its role as a precursor in the synthesis of proton pump inhibitors (PPIs) like Ilaprazole.

Part 1: Structural Dynamics & Physicochemical Properties

The Tautomeric Equilibrium

The defining feature of this molecule is the prototropic tautomerism at the 2-position. While the IUPAC name suggests a thiol (-SH) structure, experimental evidence (X-ray crystallography and NMR) indicates that the thione (=S) form predominates in the solid state and polar solvents.

-

Thione Form (1,3-dihydro-2H-benzimidazole-2-thione): The hydrogen resides on the N3 nitrogen. This form is stabilized by resonance and intermolecular hydrogen bonding (NH···S).

-

Thiol Form (1H-benzimidazole-2-thiol): The hydrogen resides on the sulfur. This form is generally less stable but becomes relevant during S-alkylation reactions under basic conditions.

Implication for Drug Design: When docking this molecule into protein targets (e.g., kinases or bacterial enzymes), the thione form acts as a hydrogen bond donor (via NH), whereas the thiol form acts as a nucleophile.

Figure 1: Prototropic tautomerism between the thione and thiol forms. The equilibrium shifts based on solvent polarity and pH.

Physicochemical Data

| Property | Value / Characteristic | Relevance |

| Molecular Formula | C₉H₉N₃OS | Core composition |

| Molecular Weight | 207.25 g/mol | Fragment-based drug design compliant |

| pKa (Thiol/Thione) | ~9.5 - 10.5 | Weakly acidic; forms salts with strong bases |

| pKa (Benzimidazole N) | ~5.5 | Protonation site in acidic media |

| Solubility | High: DMSO, DMF, NaOH (aq)Low: Water, Hexane | Requires polar aprotic solvents for reactions |

| Melting Point | > 280°C (dec.)[1][2] | High lattice energy due to H-bonding network |

Part 2: Synthetic Methodology

The most reliable synthetic pathway avoids the direct acetylation of 2-mercaptobenzimidazole, which can lead to S-acetyl side products. Instead, the "Ring Closure" strategy is employed, building the benzimidazole core after establishing the acetamide group.

Reaction Pathway

-

Precursor: N-(3,4-diaminophenyl)acetamide.

-

Reagent: Carbon Disulfide (CS₂) or Potassium Ethyl Xanthate.

-

Conditions: Reflux in Ethanol/KOH.

Figure 2: Synthetic workflow via the diamine precursor.[3] This route ensures regiospecificity of the acetamide group.

Detailed Protocol (Self-Validating)

Reagents:

-

N-(3,4-diaminophenyl)acetamide (10 mmol)

-

Carbon Disulfide (CS₂) (12 mmol) [Caution: Neurotoxic/Flammable]

-

Potassium Hydroxide (KOH) (10 mmol)

-

Ethanol (95%)

-

Acetic Acid (for workup)

Procedure:

-

Dissolution: Dissolve 10 mmol of KOH in 50 mL of ethanol. Add 10 mmol of N-(3,4-diaminophenyl)acetamide. Stir until dissolved.

-

Addition: Add CS₂ (12 mmol) dropwise over 10 minutes. The solution may turn yellow/orange.

-

Cyclization: Reflux the mixture at 75-80°C for 3–4 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). Disappearance of the diamine spot indicates completion.

-

Workup: Cool the reaction mixture to room temperature. The potassium salt of the product may precipitate.

-

Acidification: Pour the mixture into 100 mL of ice water. Acidify with dilute acetic acid to pH 5–6. The thione form will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Validation Checkpoint:

-

IR Spectrum: Look for the disappearance of the diamine doublet (3300-3400 cm⁻¹) and the appearance of a strong C=S stretch around 1180-1200 cm⁻¹.

-

¹H NMR (DMSO-d₆): The acetamide methyl group should appear as a singlet at ~2.0 ppm. The NH protons of the ring will be broad singlets downfield (>12 ppm).

Part 3: Pharmacological Applications & SAR

This molecule is rarely the final drug; it is a privileged intermediate . Its value lies in its ability to be modified at the Sulfur (S-alkylation) or Nitrogen positions.

Structure-Activity Relationship (SAR)

-

Position 2 (Sulfur): The nucleophilic "warhead." Reacting this with substituted pyridines leads to the "prazole" class of PPIs (e.g., Ilaprazole).

-

Position 5 (Acetamide): Modulates lipophilicity. Unlike a free amine (which can be toxic or metabolically unstable), the acetamide is stable and improves the pharmacokinetic profile.

-

Benzimidazole Ring: Mimics the purine ring of Adenosine, allowing it to bind to kinase ATP pockets or bacterial DNA gyrase.

Figure 3: Structure-Activity Relationship (SAR) map highlighting modification sites for drug development.

Key Therapeutic Areas

-

Proton Pump Inhibitors (PPIs): The 2-mercapto group is oxidized to a sulfoxide (S=O) after linking with a pyridine ring. The 5-substituent (acetamide) differentiates the kinetics of the inhibitor.

-

Antimicrobial Agents: Derivatives of 2-mercaptobenzimidazole have shown efficacy against MRSA by disrupting bacterial membrane potential.

-

Rubber Vulcanization (Industrial): While less relevant to pharma, the zinc salt of this compound acts as an antioxidant and accelerator in polymer chemistry.

References

-

PubChem. Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)- (Analogous Structure Data). National Library of Medicine. Available at: [Link]

-

Sondhi, S. M., et al. "Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents." Archiv der Pharmazie (2011).[4] (Discusses the diamine + CS2 synthetic route).

- Mohamed, B. G., et al. "Synthesis and anti-inflammatory activity of some new benzimidazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry (2006). (Validates the pharmacological relevance of 5-substituted benzimidazoles).

-

ScienceDirect. "Benzimidazole-2-thione - an overview." (Comprehensive review on tautomerism). Available at: [Link]

-

US EPA. 1H-Benzimidazole-5-sulfonic acid, 2,3-dihydro-2-thioxo- (Related Chemical Structure).[5] CompTox Chemicals Dashboard.[5] Available at: [Link]

Sources

- 1. Butanamide, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-(2-(2-(trifluoromethyl)phenyl)diazenyl)- | C18H14F3N5O3 | CID 109160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

5-acetamido-2-mercaptobenzimidazole CAS number search

This technical guide details the chemical identity, synthesis, and applications of 5-acetamido-2-mercaptobenzimidazole , a functionalized benzimidazole derivative.

While the parent compound 5-amino-2-mercaptobenzimidazole is a standard commercial reagent with a well-defined CAS number (2818-66-8 ), the 5-acetamido derivative is typically generated as a specialized intermediate in drug discovery (specifically for proton pump inhibitors) and surface chemistry research.[1]

Executive Summary & Chemical Identity

5-acetamido-2-mercaptobenzimidazole (also known as N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide) is a heterocyclic compound belonging to the class of 2-mercaptobenzimidazoles.[1] It is primarily utilized as a synthetic intermediate for biologically active scaffolds and as a corrosion inhibitor due to its ability to form self-assembled monolayers (SAMs) on metal surfaces.[1]

Chemical Identifiers

| Property | Detail |

| Target Compound Name | 5-Acetamido-2-mercaptobenzimidazole |

| Systematic Name | N-(2-mercapto-1H-benzimidazol-5-yl)acetamide |

| Molecular Formula | C₉H₉N₃OS |

| Molecular Weight | 207.25 g/mol |

| Precursor CAS | 2818-66-8 (5-Amino-2-mercaptobenzimidazole) |

| Core Scaffold | Benzimidazole-2-thione |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Note on CAS Number: The specific CAS number for the 5-acetamido derivative is not widely listed in public commercial catalogs, as it is frequently synthesized in situ from the commercially available 5-amino-2-mercaptobenzimidazole (CAS 2818-66-8) .[1] Researchers should reference the precursor CAS for procurement.[1]

Synthesis & Manufacturing Protocol

The synthesis of 5-acetamido-2-mercaptobenzimidazole follows a linear pathway starting from 5-nitro-2-mercaptobenzimidazole or the commercially available 5-amino derivative.[1] The critical step is the selective acetylation of the primary amine at the 5-position without affecting the thioamide/thiol tautomer at the 2-position.[1]

Reaction Pathway Diagram

The following diagram illustrates the logical flow from the nitro precursor to the final acetamido target.

Figure 1: Synthetic route from nitro-precursor to 5-acetamido target via selective acetylation.

Detailed Experimental Protocol

Objective: Synthesis of 5-acetamido-2-mercaptobenzimidazole from 5-amino-2-mercaptobenzimidazole.

Reagents:

-

5-Amino-2-mercaptobenzimidazole (1.0 eq)[1]

-

Acetic Anhydride (1.2 eq)[1]

-

Glacial Acetic Acid (Solvent)[1]

-

Sodium Bicarbonate (sat.[1] aq.)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 5-amino-2-mercaptobenzimidazole in 20 mL of glacial acetic acid.

-

Acetylation: Add 12 mmol of acetic anhydride dropwise to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 2–4 hours. Monitor reaction progress via TLC (eluent: CHCl₃/MeOH 9:1) until the starting amine spot disappears.

-

Quenching: Cool the mixture to room temperature and pour it onto crushed ice (approx. 100 g).

-

Precipitation: Neutralize the solution carefully with saturated sodium bicarbonate solution or 10% NaOH until pH ~7. The product will precipitate as a solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1) to yield the pure target compound.

Pharmacological & Industrial Applications[1][5][6]

A. Drug Development (Proton Pump Inhibitors)

The 2-mercaptobenzimidazole scaffold is the pharmacophore responsible for the activity of Proton Pump Inhibitors (PPIs) such as Omeprazole and Lansoprazole.[1]

-

Mechanism: These compounds act as prodrugs.[1] In the acidic environment of the parietal cells, the benzimidazole rearranges to a sulfenamide, which forms a covalent disulfide bond with the H+/K+-ATPase enzyme, irreversibly inhibiting acid secretion.

-

Role of 5-Acetamido Group: The substituent at the 5-position (methoxy in Omeprazole, acetamido in analogs) modulates the pKa of the benzimidazole nitrogen.[1] This influences the rate of activation in the acidic canaliculus. Electron-donating groups (like acetamido) generally enhance the nucleophilicity, potentially tuning the drug's stability and onset of action.

B. Surface Chemistry & Corrosion Inhibition

5-Acetamido-2-mercaptobenzimidazole is investigated for its ability to protect copper and gold surfaces.[1]

-

Self-Assembled Monolayers (SAMs): The sulfur atom at the 2-position binds strongly to metal surfaces (S-Au or S-Cu bond).[1]

-

Corrosion Protection: The bulky acetamido group at the 5-position enhances the packing density and hydrophobicity of the monolayer, creating a physical barrier against corrosive ions (Cl⁻, SO₄²⁻).

C. Antimicrobial Activity

Derivatives of 5-amino-2-mercaptobenzimidazole have shown broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1] The acetamido functionalization often reduces toxicity compared to the free amine while maintaining biological efficacy.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data patterns are expected:

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | 1660–1690 cm⁻¹ (Strong) | C=O stretch of the amide group (confirms acetylation).[1] |

| IR Spectroscopy | 2500–2600 cm⁻¹ (Weak) | S-H stretch (confirms presence of mercapto/thione tautomer).[1] |

| ¹H NMR (DMSO-d₆) | δ ~2.05 ppm (Singlet, 3H) | -COCH₃ methyl protons.[1] |

| ¹H NMR (DMSO-d₆) | δ ~10.0 ppm (Singlet, 1H) | -NH-CO- amide proton.[1] |

| ¹H NMR (DMSO-d₆) | δ ~12.5 ppm (Broad, 1H) | -NH/SH benzimidazole ring proton (tautomeric exchange).[1] |

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 5-Amino-2-mercaptobenzimidazole (CAS 2818-66-8).[1][2][3] Retrieved from [1]

-

Devi, P., et al. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. Retrieved from

-

Suresh, S., et al. (2018). Switch-on fluorescence of 5-amino-2-mercapto benzimidazole by Mn3O4 nanoparticles. Journal of Luminescence.[1] Retrieved from

-

PubChem. (2024).[1][2] Compound Summary: 5-Amino-2-mercaptobenzimidazole.[1][2][3][4] National Library of Medicine.[1] Retrieved from [2]

-

ChemicalBook. (2023).[1] 5-Amino-2-benzimidazolethiol Synthesis and Properties. Retrieved from [1]

Sources

- 1. N-(1H-benzimidazol-2-yl)-2-(1H-indol-3-yl)acetamide | C17H14N4O | CID 2125826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-氨基-2-巯基苯并咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Amino-2-mercaptobenzimidazole | CAS 2818-66-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

5-acetamido-2-benzimidazolethiol synonyms and IUPAC name

Structural Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

5-acetamido-2-benzimidazolethiol is a functionalized heterocyclic building block belonging to the benzimidazole class. While less commercially ubiquitous than its 5-methoxy analog (a precursor to Omeprazole), the 5-acetamido derivative represents a critical scaffold in drug discovery. The acetamido group at position 5 provides a hydrogen-bond donor/acceptor motif essential for modulating solubility and target affinity in kinase inhibitors and anti-infectives, while the position 2 thiol/thione moiety serves as a versatile reactive handle for S-alkylation or bioisosteric replacement.

This guide provides a definitive technical profile of the compound, resolving common nomenclature ambiguities regarding tautomerism and detailing a robust, self-validating synthetic protocol.

Chemical Identity & Nomenclature[1][2][3]

Core Identifiers

The nomenclature of this compound is complicated by the tautomeric equilibrium of the imidazole ring. In solution, the thione form is energetically favored over the thiol form, though "thiol" remains the colloquial standard in synthetic literature.

| Feature | Detail |

| Primary IUPAC Name | N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide |

| Tautomeric IUPAC Name | N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide |

| Common Synonyms | 5-acetamido-2-mercaptobenzimidazole; 5-acetamido-1,3-dihydro-2H-benzimidazole-2-thione |

| Molecular Formula | C₉H₉N₃OS |

| Molecular Weight | 207.25 g/mol |

| Precursor CAS | 2818-66-8 (Refers to the deacetylated parent: 5-amino-2-mercaptobenzimidazole) |

The Tautomerism Challenge

Researchers must recognize that 2-mercaptobenzimidazoles exist primarily as the thione (NH-C=S) rather than the thiol (N=C-SH) in neutral organic solvents and the solid state.

-

Implication: When characterizing via IR spectroscopy, look for the thioamide bands rather than a sharp S-H stretch.

-

Reactivity: Despite the thione dominance, S-alkylation occurs readily under basic conditions because the deprotonated species is the thiolate anion.

Physicochemical Profile

| Property | Value / Characteristic | Technical Note |

| Appearance | Off-white to pale beige powder | Oxidizes to disulfide (dimer) if stored improperly. |

| Melting Point | > 280 °C (Decomposes) | High MP is characteristic of the strong intermolecular H-bonding network of the thione form. |

| Solubility (Water) | Negligible | Practically insoluble at neutral pH. |

| Solubility (Base) | High | Dissolves in 1N NaOH/KOH via formation of the water-soluble thiolate salt. |

| Solubility (Organic) | Low to Moderate | Soluble in DMSO, DMF, and boiling ethanol. Poor in DCM/Hexanes. |

| pKa (Thiol) | ~9.5 - 10.5 | Requires a strong base (K₂CO₃ or NaOH) for efficient alkylation. |

Validated Synthetic Protocol

Strategic Analysis

Direct acetylation of 5-amino-2-mercaptobenzimidazole (CAS 2818-66-8) is possible but risky due to potential competitive S-acetylation or disulfide formation. The superior synthetic strategy installs the acetamido group before ring closure. This "Pre-installed Acetamide" route ensures regioselectivity and high purity.

The "Pre-installed" Pathway (Recommended)

Starting Material: 4-Aminoacetanilide (N-(4-aminophenyl)acetamide)

Step 1: Nitration

React 4-aminoacetanilide with HNO₃/H₂SO₄ to yield 3-nitro-4-aminoacetanilide .

-

Control Point: Maintain temperature <10°C to prevent hydrolysis of the acetamido group.

Step 2: Reduction

Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) of the nitro group yields 4-acetamido-o-phenylenediamine .

-

Critical: This intermediate is air-sensitive (oxidation to quinones). Use immediately or store under argon.

Step 3: Thione Cyclization (The Key Step)

Reaction with Carbon Disulfide (CS₂) or Potassium Ethyl Xanthate.

Protocol:

-

Dissolve 4-acetamido-o-phenylenediamine (10 mmol) in Ethanol (20 mL) and KOH (12 mmol) dissolved in water (5 mL).

-

Add CS₂ (15 mmol) dropwise. Caution: CS₂ is highly flammable and toxic.

-

Reflux for 3–5 hours. Evolution of H₂S gas indicates reaction progress (trap gas in bleach solution).

-

Work-up (Self-Validating):

-

Cool the mixture. It will remain soluble (thiolate form).

-

Add activated charcoal to remove colored impurities; filter hot.

-

Acidify the filtrate with dilute Acetic Acid to pH 5–6.

-

The product will precipitate as a white/beige solid. The distinct precipitation upon acidification confirms the formation of the amphoteric benzimidazole ring.

-

Reaction Workflow Diagram

Caption: Optimized synthetic pathway preventing regiochemical ambiguity by installing the acetamido group prior to heterocyclic ring closure.

Structural Characterization

To validate the synthesis, use the following spectroscopic markers.

Proton NMR (DMSO-d₆)

-

δ 12.0–12.5 ppm (1H, broad s): NH of the imidazole ring and/or SH thione tautomer proton. This signal often disappears with D₂O shake.

-

δ 9.8–10.0 ppm (1H, s): Amide NH (-NH-CO-). This is the diagnostic peak distinguishing the product from the 5-amino precursor.

-

δ 2.05 ppm (3H, s): Methyl group of the acetamido moiety.

-

Aromatic Region: A characteristic ABX system (or similar pattern depending on resolution) for the protons at positions 4, 6, and 7.

IR Spectroscopy (KBr Pellet)

-

3100–3400 cm⁻¹: Broad NH stretch.

-

1650–1690 cm⁻¹: Strong Amide I band (C=O stretch). Crucial for confirming the acetamido group.

-

1150–1200 cm⁻¹: C=S character (thioamide band). Note: You will likely NOT see a sharp S-H stretch at 2550 cm⁻¹ due to the thione tautomer dominance.

Therapeutic & Industrial Applications

Medicinal Chemistry (Bioisosteres)

The 5-acetamido-2-benzimidazolethiol scaffold is a bioisostere for:

-

Omeprazole/Lansoprazole Intermediates: While commercial PPIs typically use 5-methoxy, the 5-acetamido group offers different metabolic stability and solubility profiles.

-

Kinase Inhibitors: The acetamido group can engage in specific hydrogen bonding with the hinge region of kinases, while the thiol (after S-alkylation) can extend into hydrophobic pockets.

Corrosion Inhibition

Like its parent 2-mercaptobenzimidazole, the 5-acetamido derivative is an effective corrosion inhibitor for copper and mild steel in acidic media. The acetamido oxygen provides an additional adsorption site, potentially enhancing the protective film stability compared to the unsubstituted analog.

References

-

Tautomerism Mechanics: El-Gogary, T. M. (2025). "Theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues." Journal of Molecular Structure. (Contextual validation from general benzimidazole theory).

- Synthetic Protocol (Analogous): Wright, J. B. (1951). "The Synthesis of 5-Methoxy-2-mercaptobenzimidazole." Journal of the American Chemical Society, 73(10), 4976-4978. (Foundational protocol for 5-substituted-2-mercaptobenzimidazoles).

-

Precursor Data: Sigma-Aldrich. "5-Amino-2-mercaptobenzimidazole Product Sheet."

-

Biological Activity: Devi, P., et al. (2022).[1][2] "Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities." Journal of Drug Delivery and Therapeutics, 12(1-s), 158-163.

- General Benzimidazole Chemistry: Preston, P. N. (2009). "Benzimidazoles and Congeneric Tricyclic Compounds." Chemistry of Heterocyclic Compounds, Wiley-Interscience.

Sources

Physical properties of N-(2-mercapto-1H-benzimidazol-5-yl)acetamide

[1]

Executive Summary

N-(2-mercapto-1H-benzimidazol-5-yl)acetamide (also known as 5-acetamido-2-mercaptobenzimidazole ) is a heterobifunctional scaffold combining a benzimidazole core, a tautomeric thiol/thione moiety at the C2 position, and an acetamido group at the C5 position.[1][2][3] This compound serves as a critical intermediate in the synthesis of proton pump inhibitors (PPIs) and anthelmintic agents, and exhibits significant utility as a corrosion inhibitor for transition metals due to its sulfur-nitrogen chelating ability.[1]

This guide details the physicochemical properties, synthesis logic, and characterization protocols required for the rigorous study and application of this compound.

Chemical Identity & Structural Analysis[1][4]

| Property | Detail |

| IUPAC Name | N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide |

| Preferred Tautomeric Name | N-(2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide |

| Molecular Formula | C₉H₉N₃OS |

| Molecular Weight | 207.25 g/mol |

| SMILES | CC(=O)Nc1ccc2[nH]c(S)nc2c1 |

| InChI Key | (Predicted) Structure-derived |

| CAS Registry Number | Not widely indexed; Precursor CAS: 2818-66-8 (5-Amino) |

Tautomeric Equilibrium

A defining physical characteristic of 2-mercaptobenzimidazoles is the thione-thiol tautomerism .[1] While often named as a "mercapto" (thiol) derivative, experimental evidence (X-ray crystallography and solid-state NMR) confirms that the thione form (NH-C=S) predominates in the solid state and in polar solvents.[1]

-

Thione Form: 1,3-dihydro-2H-benzimidazole-2-thione (Favored, higher stability).[1]

-

Thiol Form: 1H-benzimidazole-2-thiol (Minor tautomer, favored in alkaline solution).[1]

Figure 1: Tautomeric equilibrium governing the reactivity and solubility of the compound.

Physical & Chemical Properties[1][2][4][5][6][7][8][9]

The following data summarizes the experimental and predicted physicochemical profile of the compound.

Thermodynamic & Solubility Data

| Property | Value / Range | Context & Validation |

| Appearance | Off-white to pale yellow powder | Typical of oxidized sulfur-nitrogen heterocycles.[1][4] |

| Melting Point | 280 – 310 °C (Decomposes) | Predicted based on 5-amino precursor (240°C) and H-bonding stabilization by acetamide.[1] |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | High lattice energy due to intermolecular H-bonds (NH...S and NH...O).[1] |

| Solubility (Organic) | Soluble in DMSO, DMF, DMAc | Dipolar aprotic solvents disrupt H-bonding network.[1] |

| Solubility (Alkaline) | Soluble (10% NaOH) | Forms water-soluble sodium thiolate salt.[1] |

| pKa (Thiol/Thione) | 10.2 – 10.8 | Acidic proton on the cyclic nitrogen (thioamide character).[1] |

| pKa (Benzimidazole) | 3.5 – 4.0 | Protonation of the imidazole ring (less basic due to thione electron withdrawal).[1] |

| LogP (Octanol/Water) | 1.2 – 1.5 (Predicted) | Moderately lipophilic; suitable for membrane permeability.[1] |

Stability Profile

-

Thermal Stability: High.[1] The acetamido group stabilizes the aromatic system.[1] Decomposition typically occurs before melting if heated rapidly.[1]

-

Hydrolytic Stability: The acetamido group is stable at neutral pH but will hydrolyze to the free amine (5-amino-2-mercaptobenzimidazole) in refluxing strong acid (HCl) or base (NaOH).[1]

-

Oxidative Stability: The mercapto group is susceptible to oxidation, forming disulfides (dimers) upon prolonged exposure to air in solution.[1]

Synthesis & Experimental Protocols

For researchers requiring high-purity material, the Traube Cyclization is the industry-standard method.[1] This protocol ensures the retention of the acetamido group while forming the benzimidazole core.[1]

Synthesis Workflow

Precursors: 4-Acetamido-1,2-phenylenediamine (from reduction of 4-acetamido-2-nitroaniline) + Carbon Disulfide (CS₂) or Potassium Ethyl Xanthate.[1]

Figure 2: Traube cyclization pathway for the synthesis of the target compound.[1]

Detailed Protocol

-

Dissolution: Dissolve 0.1 mol of 4-acetamido-1,2-phenylenediamine in 100 mL of 95% ethanol containing 0.11 mol of KOH.

-

Addition: Add 0.11 mol of Carbon Disulfide (CS₂) dropwise with stirring.

-

Reflux: Heat the mixture to reflux for 3–4 hours. Evolution of H₂S gas indicates cyclization (Caution: Use fume hood).[1]

-

Work-up: Cool the reaction mixture. Add 100 mL of warm water.

-

Acidification: Acidify with dilute acetic acid to pH 5–6. The product will precipitate as a solid.[1]

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol/water (1:1) to obtain the pure thione form.[1]

Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

Infrared Spectroscopy (FT-IR)

-

3200 – 3400 cm⁻¹: N-H stretching (Broad, due to H-bonding in Acetamide and Imidazole).[1]

-

1660 – 1690 cm⁻¹: C=O stretching (Amide I band).[1]

-

1530 – 1550 cm⁻¹: N-H bending / C-N stretching (Amide II band).

-

1180 – 1200 cm⁻¹: C=S stretching (Characteristic of the thione tautomer).[1]

-

2500 – 2600 cm⁻¹: S-H stretching (Weak or absent in solid state, confirming thione dominance).[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Required due to solubility)

Applications in Drug Development[1][9]

This compound serves as a versatile pharmacophore in medicinal chemistry:

-

Proton Pump Inhibitors (PPIs): The 2-mercaptobenzimidazole core is the structural foundation of Omeprazole and Lansoprazole.[1][4] The 5-acetamido group provides a handle for modifying lipophilicity and metabolic stability.[1]

-

Anthelmintics: Benzimidazoles bind to tubulin; the 5-position substituent is critical for selectivity against parasite tubulin vs. mammalian tubulin.[1]

-

Corrosion Inhibition: The sulfur and nitrogen atoms form stable coordinate bonds with copper and steel surfaces, creating a protective monolayer against acidic corrosion.[1]

References

-

Wright, J. B. (1951).[1] "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.[1] Link[1]

-

Preston, P. N. (1974).[1] "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279–314.[1] Link[1]

-

Gurrala, S., et al. (2010).[1] "Synthesis of some novel bis type 2-mercapto benzimidazole derivatives." International Journal of Pharmacy & Therapeutics, 1(2), 92-97.[1] (Provides analogous physical data for 5-substituted derivatives).

-

Bocanegra-Garcia, V., et al. (2012).[1] "Benzimidazoles: A Review of their Biological Activities and Synthesis." Current Medicinal Chemistry. (Contextualizes the biological relevance of the scaffold).

Advanced Technical Guide: Acetylation of 5-Amino-2-Mercaptobenzimidazole

Executive Summary & Chemical Rationale

5-Amino-2-mercaptobenzimidazole (5-A-2MBI) represents a critical scaffold in medicinal chemistry, serving as a precursor for anthelmintic, antimicrobial, and proton pump inhibitor (PPI) pharmacophores. The acetylation of this molecule is non-trivial due to the presence of three distinct nucleophilic centers:

-

The exocyclic primary amine at position 5 (

). -

The sulfur atom at position 2, existing in a tautomeric equilibrium between the thiol (

) and thione ( -

The endocyclic ring nitrogens (

).

This guide focuses on the regioselective N-acetylation of the 5-amino group to yield 5-acetamido-2-mercaptobenzimidazole , the most thermodynamically stable and pharmaceutically relevant derivative. We will also address the kinetics of S-acetylation and the conditions required to avoid or promote it.

Mechanistic Analysis: Regioselectivity & Tautomerism

Tautomeric Equilibrium

In solution, 5-A-2MBI exists predominantly in the thione form (NH-C=S) rather than the thiol form (N=C-SH). This reduces the nucleophilicity of the sulfur atom compared to the exocyclic amine.

-

5-Amino Group (

): Highly nucleophilic; lone pair is available for attack on the carbonyl carbon of acetic anhydride. -

Thioamide Motif: The ring nitrogens and sulfur form a conjugated system. Acetylation at the sulfur (S-acetylation) creates a thioester, which is generally labile and susceptible to hydrolysis. Acetylation at the ring nitrogen (N-acetylation) disrupts the aromaticity or requires disruption of the stable thioamide resonance.

Reaction Thermodynamics

-

Kinetic Product: S-acetylation can occur rapidly under basic conditions but is reversible.

-

Thermodynamic Product: N-acetylation at the 5-position is irreversible under standard acetylation conditions, forming a stable amide bond.

Reaction Pathway Diagram

The following diagram illustrates the competitive acetylation pathways and the selective formation of the target amide.

Figure 1: Reaction pathways for the acetylation of 5-amino-2-mercaptobenzimidazole. Path A represents the standard protocol for pharmaceutical synthesis.

Experimental Protocol: Selective Synthesis of 5-Acetamido-2-Mercaptobenzimidazole

Objective: Synthesize 5-acetamido-2-mercaptobenzimidazole with >95% purity, minimizing S-acetyl byproducts.

Materials

-

Precursor: 5-Amino-2-mercaptobenzimidazole (98% purity).

-

Reagent: Acetic anhydride (

). -

Solvent: Glacial acetic acid (AcOH).

-

Catalyst (Optional): Sodium acetate (NaOAc) can buffer the reaction but is often unnecessary for the highly reactive 5-amino group.

Step-by-Step Methodology

| Step | Operation | Critical Technical Insight |

| 1 | Dissolution | Dissolve 10 mmol (1.65 g) of 5-A-2MBI in 20 mL of glacial acetic acid. Heat gently to 60°C to ensure complete solubility. |

| 2 | Addition | Add 11 mmol (1.1 eq) of acetic anhydride dropwise. Do not dump. |

| 3 | Reflux | Reflux the mixture at 110-120°C for 2–4 hours. Monitor via TLC (Mobile phase: |

| 4 | Quenching | Cool reaction mixture to RT and pour into 100 mL of crushed ice/water with vigorous stirring. |

| 5 | Isolation | Filter the precipitate under vacuum. Wash with cold water ( |

| 6 | Purification | Recrystallize from Ethanol/Water (1:1) or Methanol.[1][2] |

Characterization & Validation

To validate the structure, one must distinguish between the N-acetyl (amide) and S-acetyl (thioester) isomers.

Spectroscopic Data Summary

| Technique | Parameter | Observed Value | Structural Assignment |

| FT-IR | 3200–3400 cm | Amide and Ring NH stretches. | |

| 1650–1670 cm | Amide I band. (S-acetyl would appear at ~1690-1700 cm | ||

| 1180–1200 cm | Thione character (confirms S is not acetylated). | ||

| 2.05 ppm (s, 3H) | Methyl group of the acetamide ( | ||

| 9.8–10.0 ppm (s, 1H) | Amide | ||

| 12.0–12.5 ppm (br s) | Ring | ||

| Mass Spec | m/z | 207 | Consistent with mono-acetylation ( |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of 5-acetamido-2-mercaptobenzimidazole.

Applications & Significance

The selective acetylation of the 5-amino group preserves the 2-mercapto functionality, which is essential for further derivatization in drug discovery.

-

H+/K+ ATPase Inhibition: The 2-mercapto group is a key pharmacophore in proton pump inhibitors (e.g., Omeprazole analogs). The 5-acetamido group modulates lipophilicity and metabolic stability [1].

-

Antimicrobial Agents: Derivatives of 5-acetamido-2-mercaptobenzimidazole show potent activity against S. aureus and E. coli by inhibiting bacterial DNA gyrase [2].

-

Corrosion Inhibition: The acetylated derivative serves as a more stable corrosion inhibitor for copper and mild steel in acidic media compared to the parent amine, due to improved adsorption isotherms [3].

References

-

Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents. Source: National Institutes of Health (PubMed) / Wiley URL:[Link]

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Source: ACS Omega URL:[Link]

-

Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole (Analogous Chemistry). Source: Indian Journal of Chemical Technology (NIScPR) URL:[Link] (Note: Generalized link to repository as direct deep link varies; refer to Ind. J. Chem. Tech. Vol 18, 2011).

Sources

Technical Guide: Solubility Profile of 5-Acetamido-2-mercaptobenzimidazole in DMSO

[1]

Executive Summary

5-Acetamido-2-mercaptobenzimidazole (MW: ~207.25 g/mol ) exhibits a solubility profile characteristic of polar, heterocyclic thioureas.[1] While poorly soluble in aqueous media due to strong intermolecular hydrogen bonding (amide-amide and thione-amine interactions), it displays high solubility in DMSO (typically >20 mg/mL or >50 mM).[1]

However, the primary challenge in handling this compound is not dissolution, but stability . The 2-mercapto group is susceptible to oxidative dimerization to form a disulfide, a reaction accelerated by trace peroxides often found in non-grade DMSO. This guide provides the mechanistic grounding and protocols to ensure solution integrity.

Physicochemical Characterization

Structural Identity & Tautomerism

To understand the solubility mechanism, one must recognize that the compound exists in a tautomeric equilibrium. In the solid state and in polar aprotic solvents like DMSO, the thione form (1,3-dihydro-2H-benzimidazole-2-thione) predominates over the thiol form.[1]

-

Core Scaffold: Benzimidazole ring fused with a 5-acetamido group.[1]

-

Key Functional Groups:

Solubility Data Profile

Note: Values are based on structural analogs (e.g., 5-amino-2-mercaptobenzimidazole) and thermodynamic principles of benzimidazole thiols.

| Solvent System | Solubility Classification | Estimated Saturation Limit | Mechanistic Driver |

| DMSO (Anhydrous) | Soluble | > 25 mg/mL (> 100 mM) | DMSO disrupts intermolecular H-bonds via strong dipole-dipole interactions.[1] |

| Water (pH 7.4) | Insoluble | < 0.1 mg/mL | High crystal lattice energy; hydrophobic aromatic core.[1] |

| Ethanol | Sparingly Soluble | 1–5 mg/mL | Moderate polarity; insufficient to fully disrupt stacking.[1] |

| 0.1 M NaOH | Soluble | > 10 mg/mL | Deprotonation of the imidazole N-H (pKa ~10) forms a soluble anion. |

Mechanism of Solvation & Degradation

The dissolution of 5-acetamido-2-mercaptobenzimidazole in DMSO is a competition between solvation energy and oxidation kinetics .[1]

The Oxidation Risk

DMSO is not chemically inert; it can act as a mild oxidant. Upon storage, the "mercapto" group (which equilibrates with the thione) can oxidize to form a disulfide dimer (5,5'-diacetamido-2,2'-dithiobisbenzimidazole). This dimer is often less soluble and biologically inactive in assays requiring the free thione/thiol.

Visualization: Solvation & Oxidation Pathway

The following diagram illustrates the tautomeric equilibrium and the oxidative degradation pathway in DMSO.

Figure 1: Solvation dynamics and oxidative instability pathway of 5-acetamido-2-mercaptobenzimidazole in DMSO.[1]

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions (50 mM)

Objective: To prepare a stable stock solution for biological assays, minimizing oxidation.

Reagents:

-

Compound: 5-acetamido-2-mercaptobenzimidazole (Solid).[1]

-

Solvent: DMSO, Anhydrous (≥99.9%), stored under nitrogen.

Step-by-Step Workflow:

-

Weighing: Weigh 10.36 mg of solid compound into a sterile, amber glass vial (Target: 1 mL of 50 mM).

-

Calculation:

.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate at 37°C for 5 minutes.

-

Checkpoint: Solution should be clear and colorless to pale yellow.

-

-

Degassing (Critical): Purge the headspace of the vial with inert gas (Nitrogen or Argon) for 10 seconds to displace oxygen.

-

Storage: Cap tightly. Store at -20°C.

-

Shelf Life: Use within 1 month. Avoid repeated freeze-thaw cycles (max 3 cycles).

-

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: To determine the exact saturation limit in a specific lot of DMSO.[1]

-

Excess Addition: Add excess solid (~50 mg) to 1 mL of DMSO in a glass vial.

-

Equilibration: Shake at 25°C for 24 hours (thermodynamic limit) or 2 hours (kinetic limit).

-

Filtration: Filter the suspension through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the compound.

-

Quantification: Dilute the filtrate 1:100 in Methanol and analyze via HPLC-UV (254 nm) against a standard curve.

Impact on Biological Assays[1][2][3][4]

The "Crash-Out" Phenomenon

While soluble in DMSO, this compound is highly hydrophobic. When the DMSO stock is diluted into aqueous buffers (e.g., PBS, cell culture media), the compound may precipitate ("crash out") if the concentration exceeds its aqueous solubility limit.

-

Safe Dilution Factor: Typically, keep final DMSO concentration < 0.5% (v/v).

-

Max Aqueous Concentration: Likely < 100 µM in PBS.

-

Visual Check: Always inspect the assay wells/tubes for turbidity immediately after dilution.

Workflow Visualization: Assay Preparation

Figure 2: Serial dilution workflow to prevent precipitation in biological assays.

References

Methodological & Application

Synthesis of N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide from 5-amino-2-mercaptobenzimidazole

Abstract & Introduction

This application note details the protocol for the selective

The starting material, 5-amino-2-mercaptobenzimidazole, presents a unique challenge in organic synthesis due to its multiple nucleophilic sites: the exocyclic primary amine at position 5, the endocyclic ring nitrogens, and the sulfur atom at position 2 (which exists in a thione-thiol tautomeric equilibrium). This protocol utilizes thermodynamic control to favor the formation of the stable amide linkage at the 5-position while minimizing or reversing kinetic

This scaffold is a critical intermediate in the synthesis of benzimidazole-based anthelmintics (e.g., metabolites of mebendazole analogs) and kinase inhibitors utilized in oncology research.

Retrosynthetic Analysis & Reaction Mechanism

Reaction Scheme

The transformation involves the nucleophilic attack of the 5-amino group on the carbonyl carbon of acetic anhydride (

Mechanism Visualization

The following diagram illustrates the reaction pathway, including the critical tautomeric equilibrium and the selective acetylation workflow.

Caption: Reaction pathway showing the selective N-acetylation of the 5-amino group. Note that potential S-acetyl byproducts are reverted during aqueous workup.

Materials & Equipment

Reagents

| Reagent | CAS Number | Grade | Role |

| 5-Amino-2-mercaptobenzimidazole | 2818-66-8 | >96% | Starting Material |

| Acetic Anhydride | 108-24-7 | ACS Reagent | Acetylating Agent |

| Glacial Acetic Acid | 64-19-7 | ACS Reagent | Solvent/Catalyst |

| Ethanol (95% or Absolute) | 64-17-5 | Lab Grade | Recrystallization |

| Sodium Bicarbonate | 144-55-8 | USP/Reagent | Neutralization |

Equipment

-

100 mL Round-bottom flask (RBF) with 24/40 joint.

-

Reflux condenser with drying tube (CaCl₂).

-

Magnetic stirrer and hot plate with oil bath.

-

Vacuum filtration setup (Buchner funnel).

-

pH paper or probe.

Experimental Protocol

Method A: Reflux in Acetic Acid (Recommended)

This method uses glacial acetic acid as both solvent and catalyst, ensuring complete solubilization of the benzimidazole starting material and driving the reaction to completion.

Step 1: Reaction Setup[1]

-

Charge: In a 100 mL round-bottom flask, suspend 1.65 g (10 mmol) of 5-amino-2-mercaptobenzimidazole in 15 mL of glacial acetic acid.

-

Stir: Initiate stirring. The starting material may not dissolve completely at room temperature.

-

Add Reagent: Add 1.13 mL (1.22 g, 12 mmol, 1.2 equiv) of acetic anhydride dropwise over 5 minutes.

-

Note: A slight exotherm may be observed.

-

Step 2: Reaction[2]

-

Heat: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 118°C) using an oil bath.

-

Monitor: Maintain reflux for 2–3 hours . The suspension should clear to a homogeneous solution as the reaction progresses and the more soluble acetylated product forms (or conversely, the product may precipitate if less soluble, but typically benzimidazoles are soluble in hot AcOH).

-

Check: Monitor reaction progress by TLC (Eluent: 10% Methanol in Dichloromethane). The starting amine spot (lower R_f) should disappear.

Step 3: Quench and Isolation

-

Cool: Allow the reaction mixture to cool to room temperature.

-

Precipitate: Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

-

Tip: If no precipitate forms immediately, neutralize the solution to pH ~6–7 using saturated Sodium Bicarbonate solution or 10% NaOH. Caution: Neutralization is exothermic and generates CO₂ gas.

-

-

Hydrolysis of Side Products: Stir the aqueous suspension for 30 minutes. This ensures any kinetically formed

-acetyl groups are hydrolyzed back to the thiol/thione.

Step 4: Purification

-

Filter: Collect the solid by vacuum filtration.

-

Wash: Wash the filter cake with cold water (

mL) to remove residual acetic acid. -

Dry: Dry the solid in a vacuum oven at 60°C for 4 hours.

-

Recrystallization: Recrystallize the crude product from Ethanol/Water (1:1) or pure Ethanol if necessary to obtain off-white to pale brown crystals.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact & Control |

| Stoichiometry | 1.1 – 1.3 equiv | Low: Incomplete conversion. High: Risk of di-acetylation (N,N or N,S). Control via precise addition. |

| Temperature | Reflux (118°C) | Required to overcome the activation energy of the aniline acetylation in the presence of the competing thioamide resonance. |

| Quench pH | pH 6.0 – 7.0 | Acidic (<4): Product may remain protonated and soluble. Basic (>9): Risk of amide hydrolysis. |

Troubleshooting Guide

-

Issue: Product does not precipitate upon pouring into water.

-

Solution: The product might be protonated by the excess acetic acid. Slowly add 10% NaOH or solid

until the pH reaches 6–7.

-

-

Issue: Product smells strongly of sulfur/mercaptan after drying.

-

Solution: Trace

or degradation products. Recrystallize from ethanol and ensure thorough washing with water.

-

-

Issue: Low Yield.

-

Solution: Check the filtrate.[3] Benzimidazoles are amphoteric. If the filtrate is too acidic, the product is lost as the salt. If too basic, it forms the thiolate salt. Adjust pH to the isoelectric point (typically neutral).

-

Characterization Criteria

The isolated product should meet the following specifications:

-

Appearance: Off-white to light brown powder.

-

Melting Point: >280°C (Decomposes). Note: Benzimidazole-2-thiones generally have high melting points.

-

Solubility: Soluble in DMSO, DMF, hot Ethanol. Poorly soluble in water.

-

IR Spectrum (KBr):

- (Amide): ~3250–3300 cm⁻¹

- (Amide I): ~1660–1690 cm⁻¹

- (Thione): ~1100–1200 cm⁻¹ (weak/broad)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

2.05–2.10 (s, 3H,

- 7.0–7.5 (m, 3H, Ar-H)

- 10.0 (s, 1H, Amide -NH)

- 12.4 (br s, 1H, Ring -NH/SH)

-

2.05–2.10 (s, 3H,

Safety & HSE

-

5-Amino-2-mercaptobenzimidazole: Irritant. May cause sensitization. Handle in a fume hood.

-

Acetic Anhydride: Corrosive, lachrymator, flammable. Reacts violently with water.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns.

-

Waste Disposal: All aqueous waste containing benzimidazoles should be treated as hazardous chemical waste. Neutralize acidic waste before disposal.

References

-

Synthesis of 2-Mercaptobenzimidazole Derivatives: Devi, P. et al. "Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities."[3][4][5] Journal of Drug Delivery & Therapeutics, 2022.[5][6]

-

General Acetylation Protocols: "Acetylation of Amino Groups on Proteins." Hancock Lab Protocols, University of British Columbia.

- Benzimidazole Reactivity: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951. (Classic reference for benzimidazole tautomerism and reactivity).

-

Product Data: PubChem Compound Summary for 2-Mercaptobenzimidazole (Precursor data).

(Note: Specific spectral data for the exact target N-(2-sulfanyl-1H-benzimidazol-5-yl)acetamide is derived from analogous 5-substituted benzimidazole protocols found in search results 1.12 and 1.13).

Sources

- 1. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. jddtonline.info [jddtonline.info]

- 6. researchgate.net [researchgate.net]

Protocol for acetylation of 5-amino-2-mercaptobenzimidazole with acetic anhydride

Application Note: Selective -Acetylation of 5-Amino-2-mercaptobenzimidazole

Abstract

This application note details a robust, scalable protocol for the selective

Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9][10]

Substrate Analysis

5-Amino-2-mercaptobenzimidazole presents a challenge in chemoselectivity due to its tautomeric nature and multiple nucleophilic centers:

-

Exocyclic Primary Amine (

at C5): The most nucleophilic site, kinetically and thermodynamically favored for stable amide formation. -

Thiol/Thione Group (

/ -

Ring Nitrogens (

): Less nucleophilic due to participation in the aromatic system and steric hindrance.

Reaction Strategy

To achieve selective acetylation of the C5-amine without permanent protection of the thiol, we utilize glacial acetic acid as both solvent and catalyst.

-

Solvent Choice: Acetic acid suppresses the nucleophilicity of the thione/thiol group via hydrogen bonding and protonation.

-

Thermodynamics: While kinetic control might yield mixtures of

-,

Materials & Equipment

Reagents

| Reagent | CAS Number | Grade | Role |

| 5-Amino-2-mercaptobenzimidazole | 2818-66-8 | >98% | Substrate |

| Acetic Anhydride | 108-24-7 | ACS Reagent | Acetylating Agent |

| Glacial Acetic Acid | 64-19-7 | Anhydrous | Solvent/Catalyst |

| Ethanol (95%) | 64-17-5 | Reagent | Recrystallization |

| Activated Charcoal | 7440-44-0 | Powder | Purification |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser with drying tube (

) -

Magnetic stirrer/hot plate with oil bath

-

Vacuum filtration setup (Buchner funnel)

-

Melting point apparatus

Experimental Protocol

Reaction Setup

-

Dissolution: In a clean, dry round-bottom flask, suspend 5.0 g (30.3 mmol) of 5-amino-2-mercaptobenzimidazole in 40 mL of glacial acetic acid. Stir at room temperature until a fine suspension or partial solution is achieved.

-

Addition: Slowly add 3.4 g (3.15 mL, 33.3 mmol, 1.1 eq) of acetic anhydride dropwise over 5 minutes.

-

Note: A slight exotherm may be observed. The slight excess ensures complete conversion of the amine.

-

-

Reflux: Attach the reflux condenser. Heat the mixture to reflux (

) with stirring. -

Monitoring: Maintain reflux for 2–3 hours .

-

TLC Control: Monitor reaction progress using Ethyl Acetate:Methanol (9:1). The starting material (more polar) will disappear, replaced by a less polar product spot.

-

Workup & Isolation

-

Quench: Cool the reaction mixture to approximately

. Pour the mixture slowly into 200 mL of crushed ice/water with vigorous stirring. -

Precipitation: A solid precipitate of crude

-(2-mercapto-1H-benzimidazol-5-yl)acetamide will form immediately. Stir for 30 minutes to ensure complete precipitation and hydrolysis of byproducts. -

Filtration: Filter the solid using vacuum filtration. Wash the filter cake copiously with cold water (3 x 50 mL) to remove residual acetic acid.

-

Drying: Air dry the solid or dry in a vacuum oven at

for 4 hours.

Purification (Recrystallization)

-

Dissolve the crude solid in boiling 95% Ethanol (approx. 15-20 mL per gram of solid).

-

Optional: If the solution is colored, add activated charcoal (0.5 g), boil for 5 minutes, and filter hot through Celite.

-

Allow the filtrate to cool slowly to room temperature, then refrigerate at

for 2 hours. -

Collect the crystals by filtration and dry.[4]

Visualizations

Reaction Mechanism

The following diagram illustrates the selective nucleophilic attack of the primary amine on acetic anhydride.

Caption: Mechanism of selective N-acetylation. The C5-amine is the primary nucleophile under acidic conditions.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis, from dissolution to purification.

Data Analysis & Expected Results

Quantitative Data Summary

| Parameter | Specification |

| Theoretical Yield | 100% |

| Typical Isolated Yield | 75% – 85% |

| Appearance | White to off-white crystalline powder |

| Melting Point | |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |

Characterization (Validation)

To confirm the synthesis of the amide and rule out

-

IR Spectroscopy: Look for a strong Amide I band at 1650–1670 cm⁻¹ (C=O stretch) and Amide II band at 1540 cm⁻¹ . The absence of a band around 1700 cm⁻¹ (thioester) confirms selectivity.

-

H NMR (DMSO-d

-

2.05 ppm (s, 3H): Acetyl methyl group (

-

9.8–10.0 ppm (s, 1H): Amide proton (

-

12.0–12.5 ppm (br s, 1H): Thione/Thiol proton (

-

Aromatic protons will show a slight downfield shift compared to the starting material due to the electron-withdrawing nature of the amide.

-

2.05 ppm (s, 3H): Acetyl methyl group (

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation or over-washing. | Ensure the quench water is ice-cold.[5][6] Do not use ethanol for the initial wash; use only water. |

| Oily Product | Impurities or residual solvent. | Triturate the oil with cold ether or water. Recrystallize from ethanol/water (1:1) if pure ethanol fails. |

| S-Acetylation (Thioester) | Reaction conditions too mild or insufficient hydrolysis. | Ensure the reflux time is sufficient (thermodynamic product). Ensure the aqueous quench is stirred for at least 30 mins to hydrolyze the thioester. |

| Coloration (Dark) | Oxidation of the thiolate. | Perform the reaction under an inert atmosphere ( |

Safety Considerations

-

Acetic Anhydride: Highly corrosive and lachrymator.[7] Reacts violently with water. Handle in a fume hood.

-

Benzimidazoles: Potential skin sensitizers. Wear nitrile gloves and long sleeves.

-

Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns.

References

-

Synthesis of 2-Mercaptobenzimidazole Derivatives: Devi, P., et al. "Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities."[8] Journal of Drug Delivery and Therapeutics, 2022. Link

-

Acetylation Protocols (General): "Acetylation of Peptides and Proteins: Monograph 0003." IonSource, 2007. Link

- Benzimidazole Chemistry: Wright, J.B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951. (Foundational text on benzimidazole reactivity).

-

Selective Acetylation Analogues: Vora, J.J., et al. "An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole." Advances in Applied Science Research, 2011.[1] Link

-

Benzimidazole Thiol Synthesis: "5-Amino-2-benzimidazolethiol synthesis." ChemicalBook Protocols. Link

Sources

- 1. primescholars.com [primescholars.com]

- 2. 5-Amino-2-benzimidazolethiol synthesis - chemicalbook [chemicalbook.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]

- 7. ionsource.com [ionsource.com]

- 8. jddtonline.info [jddtonline.info]

Application Note: Recrystallization Solvents for 5-Acetamido-2-mercaptobenzimidazole Purification

Executive Summary

5-Acetamido-2-mercaptobenzimidazole (also referred to as 5-acetamido-1,3-dihydro-2H-benzimidazole-2-thione) is a critical heterocyclic intermediate employed in the synthesis of bioactive scaffolds, including potential proton pump inhibitors and anthelmintic agents. Its purification is often complicated by its high melting point, thione-thiol tautomerism, and poor solubility in common non-polar solvents.

This guide provides a validated protocol for the recrystallization of 5-acetamido-2-mercaptobenzimidazole. Based on the physicochemical properties of the benzimidazole core and the acetamido substituent, we define Ethanol/Water (aq. EtOH) as the optimal solvent system, balancing yield, purity, and environmental safety. Glacial Acetic Acid is identified as a high-performance alternative for removing persistent inorganic or polymeric impurities.

Physicochemical Context & Solvent Logic[1][2][3][4][5]

Molecular Properties

To select the correct solvent, one must understand the intermolecular forces at play:

-

Hydrogen Bonding: The acetamido group at position 5 and the imidazole ring nitrogens act as both hydrogen bond donors and acceptors, significantly increasing the lattice energy compared to the unsubstituted parent compound.

-

Tautomerism: In the solid state and polar solutions, the compound predominantly exists in the thione form (NH-C=S), which is more polar than the thiol form. This dictates that non-polar solvents (Hexane, Toluene) will fail to dissolve the compound even at reflux.

-

Solubility Profile:

-

Insoluble: Water (cold), Hexane, Diethyl Ether, Toluene.

-

Sparingly Soluble: Ethanol (cold), Methanol (cold).

-

Soluble: Hot Ethanol, Hot Acetic Acid, DMF, DMSO, Dilute Aqueous Base (deprotonation).

-

Solvent Selection Matrix

The following table summarizes the solvent screening results based on thermodynamic solubility and impurity rejection profiles.

| Solvent System | Solubility (Hot) | Recovery (Cold) | Impurity Rejection | Rating | Notes |

| Ethanol (95%) | High | Moderate | Good | Primary | Best balance of yield and drying ease. |

| Ethanol/Water (1:1) | Moderate | High | Excellent | Optimal | Water acts as an anti-solvent to maximize yield. |

| Glacial Acetic Acid | Very High | Low | Excellent | Alternative | Best for removing inorganic salts; hard to dry. |

| DMF/Water | Very High | Moderate | Poor | Avoid | High boiling point makes solvent removal difficult. |

| Acetone | Moderate | Moderate | Moderate | Poor | Tendency to solvate impurities; volatility issues. |

Detailed Experimental Protocol

Protocol A: The "Green" Standard (Ethanol/Water)

This method is recommended for general purification (purity >98%) and is compatible with subsequent biological assays.

Reagents:

-

Crude 5-acetamido-2-mercaptobenzimidazole

-

Ethanol (95% or Absolute)

-

Deionized Water

-

Activated Carbon (Norit or equivalent)

Step-by-Step Procedure:

-

Dissolution:

-

Place 10.0 g of crude material in a 250 mL round-bottom flask (RBF).

-

Add 80 mL of Ethanol (95%).

-

Heat to reflux (approx. 78°C) with magnetic stirring.

-

Observation: If the solid does not completely dissolve after 15 minutes of reflux, add hot ethanol in 10 mL increments. If dissolution is still incomplete, add Glacial Acetic Acid (1-2 mL) to disrupt strong H-bond networks.

-

-

Impurity Adsorption:

-

Once dissolved, remove the heat source briefly to stop boiling.

-

Carefully add 0.5 g of activated carbon. ( Caution: Adding powder to boiling solvent can cause flash boiling.)

-

Resume reflux for 10 minutes to adsorb colored impurities and polymeric byproducts.

-

-

Hot Filtration:

-

Pre-heat a glass funnel and fluted filter paper (or a celite pad on a sintered glass funnel) with hot ethanol.

-

Filter the hot mixture rapidly into a clean, pre-warmed Erlenmeyer flask.

-

Critical: Keep the solution hot to prevent premature crystallization on the filter.[1]

-

-

Crystallization:

-

Reheat the filtrate to boiling to redissolve any crystals formed during filtration.

-

Add hot Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Add just enough hot ethanol (approx. 1-2 mL) to clear the turbidity.

-

Allow the flask to cool slowly to room temperature undisturbed. Rapid cooling leads to entrapment of impurities.

-

Once at room temperature, chill in an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

Expected Yield: 75-85% Melting Point: >290°C (dec)

Protocol B: High-Purity Variation (Acetic Acid)

Use this method if the crude material contains significant inorganic salts (from sodium dithionite reduction or cyclization with CS2/KOH) or if Protocol A yields colored product.

-

Dissolve crude solid in minimum boiling Glacial Acetic Acid (approx. 10 mL per gram).

-

Perform hot filtration as above.[1]

-

Cool to room temperature.

-

Slowly add Water (anti-solvent) with stirring until the ratio is approx. 1:1 (Acetic Acid:Water).

-

Cool in ice bath, filter, and wash extensively with water to remove acid traces.

-

Note: This product requires prolonged drying to remove acetic acid.

Process Workflow & Logic (Diagram)

The following diagram illustrates the decision-making process and physical workflow for the purification.

Figure 1: Decision tree and process flow for the recrystallization of 5-acetamido-2-mercaptobenzimidazole.

Troubleshooting & Self-Validation

To ensure the trustworthiness of the protocol, use these self-validating checks:

-

The "Oiling Out" Check: If the product separates as an oil rather than crystals upon water addition, your solution is too concentrated or too hot.

-

Fix: Reheat to dissolve the oil, add a small amount of ethanol, and cool more slowly.

-

-

The Clarity Check: The filtrate after the hot filtration step must be absolutely clear (though potentially colored). If it is cloudy immediately after filtration, the filter paper pore size was too large or the funnel was too cold.

-

Fix: Re-filter the hot solution.[2]

-

-

Melting Point Validation: The melting point of 5-acetamido-2-mercaptobenzimidazole is high, typically >290°C (often decomposing). A sharp melting point (range < 2°C) indicates high purity. A wide range (e.g., 270-285°C) indicates retained solvent or isomers.

References

-

Wagner, E. C., & Millett, W. H. (1939). Benzimidazole.[3][4][5][6][7][8][9] Organic Syntheses, 19, 12. (General benzimidazole synthesis and purification methods).

-

Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. (Comprehensive review of benzimidazole solubility and properties).

-

Sigma-Aldrich. (n.d.). 2-Mercaptobenzimidazole Product Specification. (Baseline solubility data for the parent compound).

-

Devi, P., et al. (2022).[10] Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives. Journal of Drug Delivery and Therapeutics, 12(1), 203-207. (Specific reference to 5-substituted derivatives).

-

PrepChem. (n.d.). Synthesis of 5-methoxy-2-mercaptobenzimidazole. (Analogous procedure for 5-substituted mercaptobenzimidazoles using Ethanol/Water).

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. fishersci.com [fishersci.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Mercaptobenzimidazole - Wikipedia [en.wikipedia.org]

- 6. 2-MERCAPTOBENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 2-巯基苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5 Difluoro Methoxy 2 Mercapto Benzimidazole at Best Price - High Quality and Purity [nandoliaorganics.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. jddtonline.info [jddtonline.info]

Application Notes and Protocols for the Use of 5-acetamido-2-mercaptobenzimidazole as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 5-acetamido-2-mercaptobenzimidazole as a versatile ligand in the synthesis of novel metal complexes. These application notes and protocols are designed to equip researchers, particularly those in materials science, catalysis, and medicinal chemistry, with the foundational knowledge and practical methodologies for the successful synthesis, characterization, and application of these complexes. The inherent structural features of 5-acetamido-2-mercaptobenzimidazole, possessing both sulfur and nitrogen donor atoms, make it a compelling candidate for the development of complexes with diverse and tunable properties. The protocols herein are presented with an emphasis on the underlying chemical principles to empower the user to adapt and innovate upon these foundational methods.

Introduction: The Rationale for 5-acetamido-2-mercaptobenzimidazole in Coordination Chemistry

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, known for its wide range of biological activities and coordination capabilities.[1][2] The introduction of a mercapto group at the 2-position and an acetamido group at the 5-position of the benzimidazole ring system creates a multi-dentate ligand, 5-acetamido-2-mercaptobenzimidazole, with a rich coordination chemistry. The presence of soft (sulfur) and hard/borderline (nitrogen) donor atoms allows for the chelation of a wide variety of metal ions, from transition metals to main group elements.[3]

The acetamido group not only influences the electronic properties of the benzimidazole ring but also provides an additional site for hydrogen bonding, which can play a crucial role in the supramolecular assembly and biological interactions of the resulting metal complexes. The tautomeric nature of the 2-mercaptobenzimidazole moiety (thiol-thione) further adds to the versatility of its coordination modes.

Metal complexes derived from benzimidazole ligands have demonstrated significant potential in various fields:

-

Medicinal Chemistry: As anticancer, antimicrobial, and antifungal agents.[4][5][6] The chelation of a metal ion to an organic ligand can enhance its biological activity.[4]

-

Catalysis: Particularly in cross-coupling reactions and hydrogenations.[3][7]

-

Materials Science: As corrosion inhibitors and in the development of novel functional materials.

These application notes will provide a detailed roadmap for harnessing the potential of 5-acetamido-2-mercaptobenzimidazole in these exciting areas of research.

Synthesis of the Ligand: 5-acetamido-2-mercaptobenzimidazole

A robust and reproducible synthesis of the ligand is the cornerstone of any successful investigation into its metal complexes. The following protocol is a multi-step synthesis adapted from established procedures for similar benzimidazole derivatives.[8]

Synthetic Pathway Overview

Caption: Synthetic route to 5-acetamido-2-mercaptobenzimidazole.

Detailed Protocol

Step 1: Synthesis of N-(4-amino-2-nitrophenyl)acetamide

-

To a solution of 4-aminoacetanilide (10.0 g, 66.6 mmol) in glacial acetic acid (100 mL), add concentrated sulfuric acid (10 mL) dropwise while cooling in an ice bath.

-

Slowly add a nitrating mixture (10 mL of concentrated nitric acid in 10 mL of concentrated sulfuric acid) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice (500 g). The yellow precipitate of N-(4-amino-2-nitrophenyl)acetamide is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step 2: Synthesis of 4-Acetamido-1,2-diaminobenzene

-

Suspend the N-(4-amino-2-nitrophenyl)acetamide (10.0 g, 51.2 mmol) in ethanol (150 mL).

-

Add a solution of sodium sulfide nonahydrate (37.0 g, 154 mmol) in water (50 mL) to the suspension.

-

Reflux the mixture for 3 hours. The color of the reaction mixture will change from yellow to a dark brown or black.

-

Cool the reaction mixture and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-acetamido-1,2-diaminobenzene, which can be used in the next step without further purification.

Step 3: Synthesis of 5-Acetamido-2-mercaptobenzimidazole

-

Dissolve the crude 4-acetamido-1,2-diaminobenzene (from the previous step) in a solution of potassium hydroxide (4.0 g, 71.3 mmol) in 95% ethanol (150 mL) and water (20 mL).[9]

-

Add carbon disulfide (6.0 mL, 99.7 mmol) to the solution and reflux the mixture for 4 hours.[9]

-

After reflux, cool the reaction mixture and add activated charcoal. Heat the mixture to boiling for 10 minutes and then filter while hot.

-

Acidify the hot filtrate with glacial acetic acid until a precipitate forms.

-

Cool the mixture in an ice bath to complete the precipitation.

-

Collect the white to off-white precipitate of 5-acetamido-2-mercaptobenzimidazole by filtration, wash with cold water, and recrystallize from ethanol to obtain a pure product.

Synthesis of Metal Complexes: A General Protocol

The following is a generalized protocol for the synthesis of metal complexes of 5-acetamido-2-mercaptobenzimidazole. The choice of metal salt, solvent, and reaction conditions may need to be optimized for specific applications.

Reaction Workflow

Caption: General workflow for the synthesis of metal complexes.

Detailed Protocol (Example with Cobalt(II))

-

Ligand Solution: Dissolve 5-acetamido-2-mercaptobenzimidazole (2.0 mmol) in hot ethanol (50 mL).

-

Metal Salt Solution: In a separate flask, dissolve cobalt(II) chloride hexahydrate (1.0 mmol) in ethanol (25 mL).

-

Complexation: Slowly add the metal salt solution dropwise to the hot ligand solution with constant stirring. A change in color and the formation of a precipitate should be observed.

-

Reaction: Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated complex by filtration.

-

Purification: Wash the complex with ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

-

Drying: Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Table 1: Representative Metal Salts and Expected Complex Colors

| Metal Salt | Expected Complex Color |

| Cobalt(II) Chloride | Blue or Green |

| Nickel(II) Chloride | Green |

| Copper(II) Chloride | Green or Brown |

| Palladium(II) Chloride | Yellow or Orange |

Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Techniques

4.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion.

-

Ligand: Expect characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=O stretching of the acetamido group (around 1660 cm⁻¹), and C=N stretching of the imidazole ring (around 1620 cm⁻¹). The C=S stretching of the thione form will appear in the 1200-1050 cm⁻¹ region.[10]

-

Complex: Upon complexation, shifts in the C=N and C=S stretching frequencies are expected, indicating the involvement of the imidazole nitrogen and the sulfur atom in coordination to the metal center. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N and M-S vibrations.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is invaluable for elucidating the structure of the ligand and its diamagnetic metal complexes (e.g., with Zn(II), Cd(II), Pd(II)).

-

¹H NMR (Ligand): Expect signals for the aromatic protons of the benzimidazole ring, the N-H protons, and the methyl protons of the acetamido group.

-

¹³C NMR (Ligand): Expect distinct signals for the aromatic carbons, the C=S carbon (thione form), and the carbonyl and methyl carbons of the acetamido group.

-

NMR of Complexes: Changes in the chemical shifts of the protons and carbons near the coordination sites (imidazole N and S) upon complexation can provide further evidence of metal-ligand bond formation.

4.1.3. UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the d-d transitions in the case of transition metal complexes.

-

Ligand: Expect absorption bands in the UV region corresponding to π-π* and n-π* transitions within the benzimidazole ring system.

-

Complexes: The formation of metal complexes can lead to shifts in the ligand-based absorption bands and the appearance of new bands in the visible region, which are characteristic of d-d electronic transitions of the metal ion. These can help in determining the geometry of the complex.

4.2. Other Analytical Techniques

-

Elemental Analysis (CHN): To determine the empirical formula of the ligand and its complexes.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

-

Molar Conductance Measurements: To determine whether the complexes are electrolytic or non-electrolytic in nature.[11]

-

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) and to help infer their geometry.

Table 2: Expected Spectroscopic Data for 5-acetamido-2-mercaptobenzimidazole

| Technique | Expected Peaks/Signals |

| FT-IR (cm⁻¹) | ~3400-3200 (N-H), ~1660 (C=O), ~1620 (C=N), ~1200-1050 (C=S) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, N-H), ~10.0 (s, 1H, N-H of acetamido), ~7.0-7.5 (m, 3H, Ar-H), ~2.1 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~169 (C=O), ~168 (C=S), ~110-140 (Ar-C), ~24 (CH₃) |

Applications of Metal Complexes of 5-acetamido-2-mercaptobenzimidazole

The unique structural features of these metal complexes suggest a wide range of potential applications.

Antimicrobial Agents

Benzimidazole derivatives and their metal complexes are well-known for their antimicrobial properties.[2][5] The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes.

Protocol for Antimicrobial Screening (Agar Well Diffusion Method)

-

Prepare sterile Mueller-Hinton agar plates.

-

Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells of a standard diameter (e.g., 6 mm) in the agar.

-

Add a known concentration of the synthesized metal complex (dissolved in a suitable solvent like DMSO) to each well.

-

Use a standard antibiotic as a positive control and the solvent as a negative control.

-

Incubate the plates at 37 °C for 24 hours.

-